molecular formula C9H10N6O2 B6086052 4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol

4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol

Cat. No.: B6086052
M. Wt: 234.22 g/mol
InChI Key: RSSORKJDMONSSX-NYYWCZLTSA-N
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Description

4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol is a complex organic compound that features a triazole ring, a hydrazone linkage, and a benzene ring with two hydroxyl groups

Properties

IUPAC Name

4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c10-15-5-12-14-9(15)13-11-4-6-1-2-7(16)3-8(6)17/h1-5,16-17H,10H2,(H,13,14)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSORKJDMONSSX-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Hydrazone Formation: The triazole derivative is then reacted with a benzaldehyde derivative to form the hydrazone linkage. This reaction is usually carried out in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,4-diol: Similar structure but with hydroxyl groups in different positions.

    4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,2-diol: Another positional isomer.

    4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diamine: Similar structure with amine groups instead of hydroxyl groups.

Uniqueness

The unique combination of the triazole ring, hydrazone linkage, and hydroxylated benzene ring in 4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

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